molecular formula C13H8BrF4N3O B2396116 N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415569-84-3

N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No. B2396116
M. Wt: 378.125
InChI Key: WESYPQJKIIQRDQ-UHFFFAOYSA-N
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Description

“N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, similar to benzene and pyridine, and consists of two nitrogen atoms at positions 1 and 3, and four carbon atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the bromo and fluoro substituents on the phenyl ring, and the attachment of the carboxamide group. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a phenyl ring with bromo and fluoro substituents, and a carboxamide group. The positions and orientations of these groups would be determined by the specific bonds and angles within the molecule.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, the halogen substituents, and the carboxamide group could all potentially participate in reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen substituents and the carboxamide group could affect its polarity, solubility, and reactivity.


Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses.


properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF4N3O/c1-6-19-10(5-11(20-6)13(16,17)18)12(22)21-9-3-2-7(14)4-8(9)15/h2-5H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESYPQJKIIQRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

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